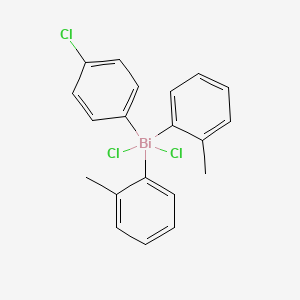
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is a chemical compound with the molecular formula C20H18BiCl3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 2-methylphenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state bismuth species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives with different functional groups .
科学的研究の応用
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Industry: In industrial applications, Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Additionally, it can disrupt cellular processes and induce oxidative stress, contributing to its therapeutic properties .
類似化合物との比較
Similar Compounds
Dichlorotris(4-chlorophenyl)bismuth: Another bismuth-based compound with similar properties and applications.
Tris(2-methoxyphenyl)bismuth dichloride: A related compound used in organic synthesis and catalysis.
Uniqueness
Bismuth, dichloro(4-chlorophenyl)bis(2-methylphenyl)- is unique due to its specific molecular structure and the presence of both 4-chlorophenyl and 2-methylphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
特性
CAS番号 |
823213-37-2 |
|---|---|
分子式 |
C20H18BiCl3 |
分子量 |
573.7 g/mol |
IUPAC名 |
dichloro-(4-chlorophenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/2C7H7.C6H4Cl.Bi.2ClH/c2*1-7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;;;/h2*2-5H,1H3;2-5H;;2*1H/q;;;+2;;/p-2 |
InChIキー |
DQNSPYBWGADZGV-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=CC=C1[Bi](C2=CC=C(C=C2)Cl)(C3=CC=CC=C3C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
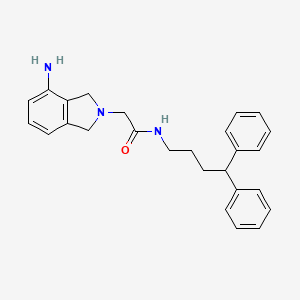
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
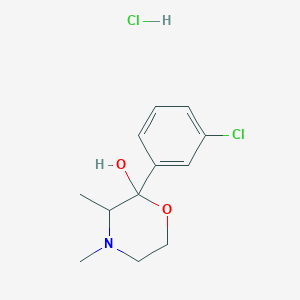
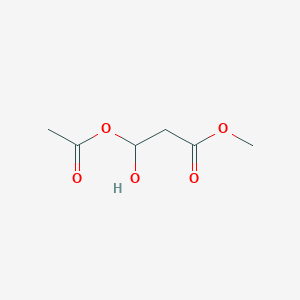

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
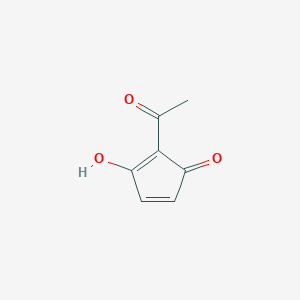
phosphanium bromide](/img/structure/B14206789.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
